2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate, ammo
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Overview
Description
2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate, ammo is a complex chemical compound used in various industrial applications This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate involves the telomerization process. This process typically includes the following steps:
Initiation: The reaction is initiated by a radical initiator, such as tert-butyl 2-ethylhexaneperoxoate.
Propagation: The monomers, 2-propenoic acid, 2-methyl- and ethyl 2-propenoate, react with the telogen, isooctyl 3-mercaptopropanoate, under controlled conditions.
Termination: The reaction is terminated when the desired molecular weight is achieved.
Industrial production methods often involve bulk polymerization or solution polymerization techniques, where the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yield and desired polymer properties .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate has several scientific research applications:
Chemistry: It is used in the synthesis of copolymers and as a reactive intermediate in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in medical devices and coatings that require specific mechanical and chemical properties.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical resistance
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate involves its ability to form stable polymers with specific properties. The molecular targets and pathways involved include:
Polymerization: The compound undergoes radical polymerization, where the radicals generated initiate the polymerization process, leading to the formation of long polymer chains.
Cross-linking: The presence of multiple reactive sites allows for cross-linking, enhancing the mechanical strength and chemical resistance of the resulting polymer
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate include:
Methacrylic acid copolymers: These compounds share the methacrylic acid component but differ in the other monomers used.
Acrylic acid copolymers: These compounds use acrylic acid instead of methacrylic acid, resulting in different polymer properties.
Ethyl acrylate copolymers: These compounds use ethyl acrylate as a monomer, similar to the compound , but with different telogens or additional monomers.
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate lies in its specific combination of monomers and telogen, which imparts unique properties such as enhanced adhesion, flexibility, and chemical resistance .
Properties
CAS No. |
126950-74-1 |
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Molecular Formula |
C20H39NO6S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
azanium;ethyl prop-2-enoate;3-(6-methylheptoxy)-3-oxopropane-1-thiolate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H22O2S.C5H8O2.C4H6O2.H3N/c1-10(2)6-4-3-5-8-13-11(12)7-9-14;1-3-5(6)7-4-2;1-3(2)4(5)6;/h10,14H,3-9H2,1-2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H3 |
InChI Key |
STVFFQXAUURNFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(C)CCCCCOC(=O)CC[S-].CC(=C)C(=O)O.[NH4+] |
Canonical SMILES |
CCOC(=O)C=C.CC(C)CCCCCOC(=O)CC[S-].CC(=C)C(=O)O.[NH4+] |
Synonyms |
2-Propenoic acid, 2-methyl-, telomer with ethyl 2-propenoate and isooctyl 3-mercaptopropanoate, ammonium salt |
Origin of Product |
United States |
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